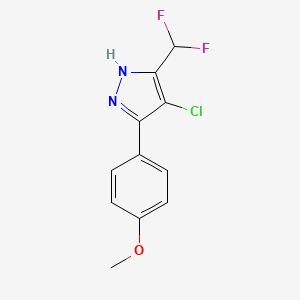

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole

Vue d'ensemble

Description

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is a chemical compound with the molecular formula C11H9ClF2N2O . It is also known as CFMP and is a potent and selective inhibitor of the NLRP3 inflammasome.

Synthesis Analysis

The synthesis of pyrazole compounds like 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More advanced methods involve the use of catalysts like Ru3(CO)12 and a NHC-diphosphine ligand .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole consists of a pyrazole ring bound to a phenyl group . The molecular weight is 224.21 .Physical And Chemical Properties Analysis

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is a solid at ambient temperature . It has a molecular weight of 224.21 and a density of 1.3±0.1 g/cm3 . Its boiling point is 397.7±42.0 °C at 760 mmHg , and it has a vapour pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

Difluoromethylation Processes

This compound plays a significant role in difluoromethylation processes . The formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S, has benefited from the invention of multiple difluoromethylation reagents . This field of research has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites .

Synthesis of Pyrazole Derivatives

The compound is a pyrazole derivative, and pyrazoles have been extensively studied due to their significant importance in organic synthesis . They serve as a fundamental element in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Nitration Process

Although the specific details are not available, the compound may be involved in nitration processes . Nitration is a fundamental chemical reaction, especially in the production of explosives, so the compound could have potential applications in this area .

Antifungal Activity

Some derivatives of the compound have been synthesized and tested against seven phytopathogenic fungi . Most of them displayed moderate to excellent activities , indicating the potential of the compound in the development of new antifungal agents.

Pharmaceutical Industry

Given its involvement in difluoromethylation processes and the synthesis of pyrazole derivatives, the compound likely has numerous applications in the pharmaceutical industry . For instance, it could be used in the synthesis of drugs with antifungal properties .

Agricultural Industry

Similar to its applications in the pharmaceutical industry, the compound could also be used in the agricultural industry . Its derivatives have shown effectiveness against phytopathogenic fungi , suggesting potential use in the development of new fungicides.

Safety and Hazards

The safety information for 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propriétés

IUPAC Name |

4-chloro-5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2N2O/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(13)14)16-15-9/h2-5,11H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYOAKLMQCWPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid](/img/structure/B3039305.png)

![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3039312.png)

![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)